4-Bromo-3-propoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide
4-Bromo-3-propoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide
Brand Name:
Vulcanchem
CAS No.:
913240-94-5
VCID:
VC0501667
InChI:
InChI=1S/C18H29BrN2O3S/c1-6-9-24-16-10-14(7-8-15(16)19)25(22,23)20-13-11-17(2,3)21-18(4,5)12-13/h7-8,10,13,20-21H,6,9,11-12H2,1-5H3
SMILES:
CCCOC1=C(C=CC(=C1)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C)Br
Molecular Formula:
C18H29BrN2O3S
Molecular Weight:
433.4g/mol
4-Bromo-3-propoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide
CAS No.: 913240-94-5
Main Products
VCID: VC0501667
Molecular Formula: C18H29BrN2O3S
Molecular Weight: 433.4g/mol
CAS No. | 913240-94-5 |
---|---|
Product Name | 4-Bromo-3-propoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide |
Molecular Formula | C18H29BrN2O3S |
Molecular Weight | 433.4g/mol |
IUPAC Name | 4-bromo-3-propoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |
Standard InChI | InChI=1S/C18H29BrN2O3S/c1-6-9-24-16-10-14(7-8-15(16)19)25(22,23)20-13-11-17(2,3)21-18(4,5)12-13/h7-8,10,13,20-21H,6,9,11-12H2,1-5H3 |
Standard InChIKey | ZPYPIUJRUKFZND-UHFFFAOYSA-N |
SMILES | CCCOC1=C(C=CC(=C1)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C)Br |
Canonical SMILES | CCCOC1=C(C=CC(=C1)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C)Br |
PubChem Compound | 16044463 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume